molecular formula C10H11NO2 B12281325 (R)-2-Amino-2-(cuban-1-yl)acetic acid

(R)-2-Amino-2-(cuban-1-yl)acetic acid

Cat. No.: B12281325
M. Wt: 177.20 g/mol
InChI Key: JYOMHTWNXWROEP-UEKFKEHUSA-N
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Description

®-2-Amino-2-(cuban-1-yl)acetic acid is a unique organic compound characterized by the presence of a cubane moiety attached to an amino acetic acid structure The cubane structure is a highly strained, cubic arrangement of carbon atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(cuban-1-yl)acetic acid typically involves the following steps:

    Cubane Synthesis: The cubane core is synthesized through a series of cyclization reactions starting from cyclooctatetraene.

    Functionalization: The cubane core is then functionalized to introduce the amino and carboxyl groups. This can be achieved through nitration, reduction, and subsequent amination reactions.

    Coupling Reaction: The final step involves coupling the functionalized cubane with glycine or its derivatives under appropriate conditions to yield ®-2-Amino-2-(cuban-1-yl)acetic acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Types of Reactions:

    Oxidation: ®-2-Amino-2-(cuban-1-yl)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxo derivatives of ®-2-Amino-2-(cuban-1-yl)acetic acid.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Amino-2-(cuban-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules due to its unique cubane structure.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties due to the cubane core.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(cuban-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cubane structure imparts rigidity and unique spatial orientation, which can influence the binding affinity and specificity of the compound towards its targets. This can lead to modulation of biochemical pathways and exertion of its biological effects.

Comparison with Similar Compounds

    ®-2-Amino-2-(adamant-1-yl)acetic acid: Similar structure with an adamantane core instead of cubane.

    ®-2-Amino-2-(norborn-1-yl)acetic acid: Contains a norbornane core.

Comparison:

    Uniqueness: The cubane core in ®-2-Amino-2-(cuban-1-yl)acetic acid is more strained and rigid compared to the adamantane and norbornane cores, which can result in different chemical reactivity and biological activity.

    Applications: While all these compounds can be used as building blocks in organic synthesis, the cubane derivative may offer unique advantages in terms of stability and interaction with biological targets due to its distinct structure.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-amino-2-cuban-1-ylacetic acid

InChI

InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1

InChI Key

JYOMHTWNXWROEP-UEKFKEHUSA-N

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@H](C(=O)O)N

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N

Origin of Product

United States

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